molecular formula C14H14Cl2N4O2 B2426584 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 2034358-49-9

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2426584
CAS No.: 2034358-49-9
M. Wt: 341.19
InChI Key: HWPBFLGAJKKTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical research compound with the CAS Registry Number 2034358-49-9 . It has a molecular formula of C14H14Cl2N4O2 and a molecular weight of 341.19 g/mol . The compound features a urea core linker connecting a 3,4-dichlorophenyl group to a 5-methyl-6-oxo-1,6-dihydropyrimidine moiety, a structure often investigated in medicinal chemistry and agrochemical research . This product is intended for research applications and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in chemical synthesis and exploration.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-9-7-17-8-20(13(9)21)5-4-18-14(22)19-10-2-3-11(15)12(16)6-10/h2-3,6-8H,4-5H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPBFLGAJKKTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, with the CAS number 2034358-49-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

  • Molecular Formula : C₁₄H₁₄Cl₂N₄O₂
  • Molecular Weight : 341.2 g/mol

The biological effects of this compound are primarily attributed to its interactions with cellular pathways involved in cancer cell proliferation and apoptosis. The urea moiety is known to enhance the binding affinity to target proteins, which may include enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-70.95
HepG20.73
A5490.37
HeLa0.95

The compound exhibited a mechanism of inducing apoptosis in cancer cells, as evidenced by flow cytometry analysis which showed an increase in sub-G1 phase populations, indicating cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that derivatives of this compound may possess antimicrobial activity. For instance, compounds with similar urea structures have been reported to show efficacy against various bacterial strains, including Staphylococcus species . However, specific data on the antimicrobial activity of this particular compound is limited and requires further investigation.

Case Studies

  • In Vitro Cytotoxicity Study :
    A study conducted on a series of urea derivatives including our compound showed promising results against human cancer cell lines such as MCF-7 and HeLa. The derivatives were found to significantly inhibit cell proliferation compared to control groups .
  • Mechanistic Insights :
    Another research effort focused on elucidating the mechanism of action through molecular docking studies, which indicated strong binding affinity to vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical techniques for synthesizing and characterizing 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea?

  • Answer : Synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrimidinone ring via cyclization under acidic or basic conditions.
  • Step 2 : Alkylation of the pyrimidinone nitrogen using 2-chloroethylamine derivatives.
  • Step 3 : Reaction of the resulting intermediate with 3,4-dichlorophenyl isocyanate to form the urea linkage.
  • Key Analytical Methods :
  • NMR Spectroscopy : Confirm regioselectivity of alkylation (e.g., δ 4.2 ppm for ethylenediamine protons) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (C15H14Cl2N4O2, MW 369.2 g/mol) .
  • Optimization : Catalysts (e.g., DBU) and controlled temperatures (60–80°C) improve yields .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Answer :

  • Purity Validation :
  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 3:7) .
  • DSC (Differential Scanning Calorimetry) : Measure melting point (e.g., 180–185°C) and detect polymorphic forms .
  • Stability Testing :
  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., hydrolysis of urea to amine) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Validation : Perform IC50 curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .
    • Case Study : Inconsistent IC50 values for kinase inhibition (1–10 µM) were resolved by confirming ATP concentrations (1 mM vs. 100 µM) .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Answer :

  • Rational Design :
  • Pyrimidinone Substitution : Replace 5-methyl with bulkier groups (e.g., cyclopropyl) to sterically block off-target binding .
  • Urea Linker Optimization : Introduce electron-withdrawing groups (e.g., CF3) to modulate hydrogen-bonding interactions .
  • Computational Modeling :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to kinase domains (e.g., EGFR vs. VEGFR) .

Q. What methodologies address discrepancies between in vitro and in vivo pharmacological efficacy?

  • Answer :

  • Pharmacokinetic Profiling :
  • ADME Studies : Measure plasma half-life (e.g., t1/2 = 2.5 hr in mice) and bioavailability (<20% due to first-pass metabolism) .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives .
  • Formulation Strategies :
  • Nanoparticle Encapsulation : Improve solubility (e.g., PEG-PLGA nanoparticles increase aqueous solubility from 0.1 mg/mL to 5 mg/mL) .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere for urea formation) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.